![molecular formula C20H18ClN5O2S B2650746 7-chloro-N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904584-06-1](/img/structure/B2650746.png)
7-chloro-N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
カタログ番号 B2650746
CAS番号:
904584-06-1
分子量: 427.91
InChIキー: NSONBKPDHUUIHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-chloro-N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule. It contains several functional groups, including an amine, a sulfonyl group, and a triazoloquinazolin ring system .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a quinazolin ring system fused with a triazole ring. The quinazolin ring is substituted at the 7-position with a chlorine atom, at the 3-position with a sulfonyl group attached to a 3,4-dimethylphenyl group, and at the 5-position with an amine group that is further substituted with a cyclopropyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amine group might undergo reactions with acids or electrophiles, and the chlorine atom might be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar functional groups like the sulfonyl group and the amine might increase its solubility in polar solvents .科学的研究の応用
Synthetic Methodologies
- Chemical Synthesis : Triazoloquinazoline derivatives have been synthesized through various chemical reactions, demonstrating the versatility and adaptability of these compounds in synthetic chemistry. For instance, preparation of triazoloquinazolinium betaines and exploration of molecular rearrangements highlight the chemical diversity and potential for creating novel compounds with unique properties (Crabb et al., 1999).
Pharmacological Potential
- Biological Activities : Various triazoloquinazoline derivatives have been evaluated for their biological activities, including antihistaminic, diuretic, and hypotensive effects. This underscores their potential as therapeutic agents or research tools in pharmacology and medicinal chemistry. For example, novel triazoloquinazolines were synthesized and found to possess significant H(1)-antihistaminic activity, indicating their potential utility in developing new antihistamines (Alagarsamy et al., 2008).
Potential for Drug Development
- Antiviral and Anticancer Applications : Triazoloquinazoline derivatives have been explored for their antiviral and anticancer activities, suggesting their utility in the development of new therapeutic agents. Research on novel quinazolinone derivatives as diuretic agents and studies on their synthesis and hypotensive activity further illustrate the compound's versatility and potential in drug development (Maarouf et al., 2004).
Herbicidal Activity
- Agricultural Applications : Some triazoloquinazoline derivatives have shown excellent herbicidal activity against a broad spectrum of vegetation, indicating their potential use in agricultural research and as a basis for developing new herbicides (Moran, 2003).
Adenosine Receptor Antagonism
- Neuroscience Research : The adenosine receptor antagonistic properties of certain triazoloquinazolines, such as their potent inhibition of adenosine receptors, are of particular interest in neuroscience and pharmacology. This could potentially be leveraged in the study of neurodegenerative diseases and the development of neuroprotective therapies (Kim et al., 1996).
Safety and Hazards
特性
IUPAC Name |
7-chloro-N-cyclopropyl-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S/c1-11-3-7-15(9-12(11)2)29(27,28)20-19-23-18(22-14-5-6-14)16-10-13(21)4-8-17(16)26(19)25-24-20/h3-4,7-10,14H,5-6H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSONBKPDHUUIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-N-cyclopropyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-Methoxyisoxazol-5-amine
35143-69-2
7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile
1820704-74-2

![Methyl 2-amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2650664.png)
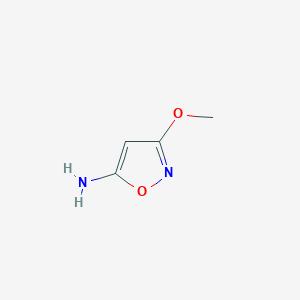
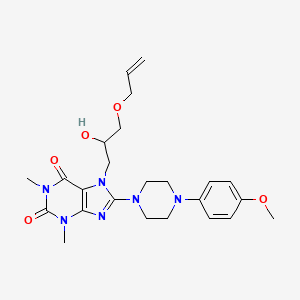
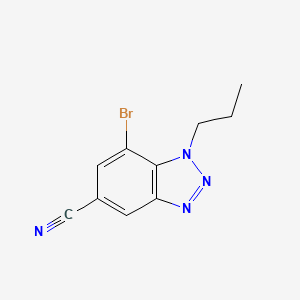
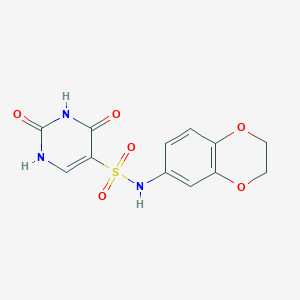
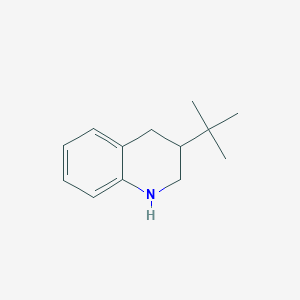

![1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2650674.png)
![N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2650675.png)
![2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine](/img/structure/B2650676.png)
![2-Benzyl-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2650681.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one](/img/structure/B2650683.png)
